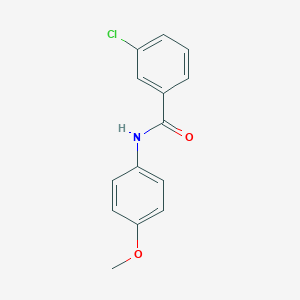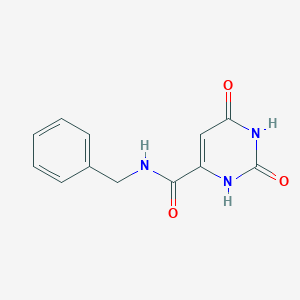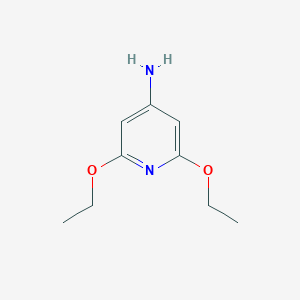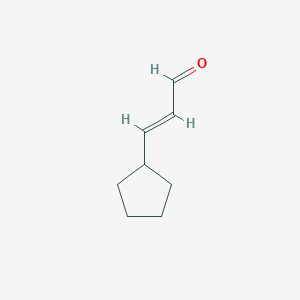
5-Amino-1-phenyl-1H-pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-phenyl-1H-pyrazol-3-ol is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. Pyrazole derivatives, including this compound, are known for their biological activities and synthetic versatility .
Wissenschaftliche Forschungsanwendungen
5-amino-1-phenyl-1H-pyrazol-3-ol has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex heterocyclic compounds . In biology and medicine, it exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Additionally, it is used in the development of pharmaceuticals and agrochemicals .
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets .
Mode of Action
It’s known that 5-amino-pyrazoles can react with α, β -unsaturated compounds to form fluorescent pyrazolo[1,5-a]pyrimidines . This suggests that 5-amino-1-phenyl-1H-pyrazol-3-ol might interact with its targets through similar mechanisms.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Vorbereitungsmethoden
The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol can be achieved through several methods. One common approach involves the cyclocondensation reaction of phenylhydrazine with ethyl acetoacetate, followed by subsequent functionalization steps . Another method includes the multi-component reaction of aromatic aldehydes, malononitrile, and phenylhydrazine derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
5-amino-1-phenyl-1H-pyrazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles. Major products formed from these reactions include substituted pyrazoles and other heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
5-amino-1-phenyl-1H-pyrazol-3-ol can be compared with other similar compounds, such as 5-amino-3-methyl-1-phenylpyrazole and 5-amino-1H-pyrazolo[4,3-b]pyridine . These compounds share structural similarities but differ in their substituent groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct properties and applications .
Eigenschaften
IUPAC Name |
3-amino-2-phenyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVUVLAEDLCQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990564 |
Source


|
| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70373-98-7 |
Source


|
| Record name | NSC266159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)









![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)

